molecular formula C19H24N4O B4629583 N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4629583
M. Wt: 324.4 g/mol
InChI Key: LXSSHFRSGDWDOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide derivatives involves multiple steps, including the reaction of appropriate piperazines with different substituents to achieve the desired chemical structure. For instance, the synthesis of similar piperazinecarboxamide derivatives has been reported, demonstrating the process of combining different chemical entities to achieve compounds with potential antiallergy activity, as shown by Walsh et al. (1990) and Nie et al. (2020) in their studies on piperazinecarboxamide derivatives with modifications aimed at improving pharmacological profiles (Walsh et al., 1990); (Nie et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been analyzed using various spectroscopic and computational methods. These studies help in understanding the arrangement of atoms and the geometry of molecules, which is crucial for determining their chemical reactivity and interaction with biological targets. For example, Ishii et al. (1997) described the carbonylation reactions involving piperazine derivatives, providing insights into the molecular interactions and transformations that these compounds can undergo (Ishii et al., 1997).

Chemical Reactions and Properties

Piperazinecarboxamide derivatives, including N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, can undergo various chemical reactions, offering insights into their reactivity and potential for modification. For instance, the Rhodium-catalyzed reaction involving N-(2-Pyridinyl)piperazines highlights a novel carbonylation reaction at a C−H bond in the piperazine ring, as explored by Ishii et al. (1997), showcasing the versatility of these compounds in chemical synthesis (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of piperazinecarboxamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. While specific data on N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is not available in the studies retrieved, the analysis of similar compounds can provide valuable information on their behavior in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties of N-(2-ethylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, such as acidity, basicity, and reactivity towards other chemical agents, determine its potential applications in chemical synthesis and drug design. Studies on analogous compounds reveal their interactions with biological targets and their potential as therapeutic agents, as demonstrated by the research on piperazine derivatives with antiallergy and analgesic activities (Walsh et al., 1990); (Nie et al., 2020).

Scientific Research Applications

Radioligand Development for PET Imaging

Research has been conducted on derivatives of piperazine for the development of radioligands, such as [18F]p-MPPF, which is used in studying the serotonergic neurotransmission with PET. This includes aspects like chemistry, radiochemistry, animal data (rats, cats, monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism (Plenevaux et al., 2000).

Antiallergy Activity

Another study focused on the synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides for antiallergy activity. Some derivatives were found to have activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model useful for detecting compounds with antiallergic activity (Walsh et al., 1990).

Insecticide Development

The design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) were explored, showing that some piperazine derivatives displayed growth-inhibiting or larvicidal activities against armyworm (Cai et al., 2010).

Antagonist Development for Receptor Studies

WAY-100635, a phenylpiperazine derivative, has been identified as a potent and selective antagonist of the 5-HT1A receptor, showcasing its utility in further studies of 5-HT1A receptor function (Forster et al., 1995).

properties

IUPAC Name

N-(2-ethylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-2-16-7-3-4-9-18(16)21-19(24)23-13-11-22(12-14-23)15-17-8-5-6-10-20-17/h3-10H,2,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSSHFRSGDWDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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